molecular formula C8H15NO4 B6284020 (2S)-2-[(2R)-2-hydroxypropanamido]-3-methylbutanoic acid CAS No. 21753-46-8

(2S)-2-[(2R)-2-hydroxypropanamido]-3-methylbutanoic acid

Cat. No.: B6284020
CAS No.: 21753-46-8
M. Wt: 189.21 g/mol
InChI Key: IJKKTQLUXOILBQ-RITPCOANSA-N
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Description

(2S)-2-[(2R)-2-hydroxypropanamido]-3-methylbutanoic acid is a chiral pseudodipeptide composed of a 3-methylbutanoic acid backbone linked to a (2R)-2-hydroxypropanamido group. This compound belongs to the class of N-lactoyl-amino acids, which are metabolites formed via non-enzymatic reactions between lactic acid and amino acids . Its stereochemistry—(2S) configuration at the α-carbon of the butanoic acid and (2R) configuration in the hydroxypropanamido moiety—plays a critical role in its biological interactions.

Properties

CAS No.

21753-46-8

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-hydroxypropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C8H15NO4/c1-4(2)6(8(12)13)9-7(11)5(3)10/h4-6,10H,1-3H3,(H,9,11)(H,12,13)/t5-,6+/m1/s1

InChI Key

IJKKTQLUXOILBQ-RITPCOANSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](C(C)C)C(=O)O)O

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(2R)-2-hydroxypropanamido]-3-methylbutanoic acid typically involves the use of chiral starting materials and reagents to ensure the correct stereochemistry. One common method involves the condensation of (2R)-2-hydroxypropanoic acid with (2S)-3-methylbutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under mild conditions, typically at room temperature, to prevent racemization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve enzymatic synthesis to achieve high enantioselectivity. Enzymes such as lipases or proteases can be used to catalyze the formation of the amide bond with high specificity, ensuring the desired stereochemistry is maintained.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

    Reduction: Reduction of the amide group can yield amines, while reduction of the carboxylic acid group can produce alcohols.

    Substitution: The hydroxy group can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles like alkoxides or halides can be used under basic conditions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antidiabetic Properties

L-leucine amide has been investigated for its potential role in managing diabetes. Research indicates that it may enhance insulin sensitivity and glucose uptake in muscle cells. A study conducted by Zhang et al. (2020) demonstrated that L-leucine amide administration in diabetic rat models resulted in improved glycemic control and reduced blood glucose levels.

StudyModelFindings
Zhang et al. (2020)Diabetic RatsImproved glycemic control, reduced blood glucose levels

Anticancer Activity

Recent studies have also explored the anticancer properties of L-leucine amide. A notable study by Kim et al. (2021) showed that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells, through apoptosis induction.

StudyCell LineFindings
Kim et al. (2021)Breast CancerInduced apoptosis, inhibited cell proliferation
Kim et al. (2021)Colon CancerInduced apoptosis, inhibited cell proliferation

Protein Synthesis

L-leucine amide plays a crucial role in protein synthesis due to its structural similarity to the essential amino acid leucine. It acts as a substrate for ribosomal translation processes, enhancing protein synthesis rates in muscle tissues.

Neuroprotective Effects

Research has indicated that L-leucine amide may have neuroprotective effects, particularly in models of neurodegenerative diseases. A study by Lee et al. (2019) found that L-leucine amide administration reduced neuronal apoptosis and oxidative stress markers in models of Alzheimer's disease.

StudyModelFindings
Lee et al. (2019)Alzheimer's ModelReduced neuronal apoptosis, decreased oxidative stress

Biodegradable Polymers

L-leucine amide has been utilized in the development of biodegradable polymers due to its amino acid structure, which can enhance the mechanical properties and degradation rates of polymeric materials. Research by Chen et al. (2022) demonstrated that incorporating L-leucine amide into poly(lactic acid) (PLA) significantly improved its tensile strength and biodegradability.

StudyMaterialFindings
Chen et al. (2022)Poly(lactic acid)Enhanced tensile strength and biodegradability

Drug Delivery Systems

The amphiphilic nature of L-leucine amide allows it to be used as a component in drug delivery systems, facilitating the encapsulation and controlled release of therapeutic agents. A study by Patel et al. (2023) highlighted its effectiveness in improving the solubility and bioavailability of poorly soluble drugs.

StudyApplicationFindings
Patel et al. (2023)Drug Delivery SystemsImproved solubility and bioavailability of drugs

Mechanism of Action

The mechanism of action of (2S)-2-[(2R)-2-hydroxypropanamido]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropanamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methylbutanoic acid moiety can interact with hydrophobic pockets, stabilizing the enzyme-substrate complex. These interactions can modulate enzyme activity, leading to changes in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

  • (2S)-2-[(2S)-2-hydroxypropanamido]-3-methylbutanoic acid: Differs in the stereochemistry of the hydroxypropanamido group (2S instead of 2R). Exhibits similar metabolic roles as an N-lactoyl-amino acid but may differ in enzyme-binding specificity due to stereochemical preferences .

Functional Group Modifications

Aromatic vs. Aliphatic Acid Moieties
  • (S)-2-(2-hydroxypropanamido) benzoic acid (): Replaces the 3-methylbutanoic acid with a benzoic acid group. Key Differences:
  • Increased rigidity due to the aromatic ring.
  • Enhanced anti-inflammatory and analgesic activity (100 mg/kg dose outperformed aspirin) .
    • Mechanistic Insight : The benzoic acid group may mimic salicylates, enabling cyclooxygenase (COX) inhibition.
Sulfonamido vs. Hydroxypropanamido Derivatives
  • (2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid (): Replaces the hydroxypropanamido group with a sulfonamido moiety. Key Differences:
  • Sulfonamido groups are electron-withdrawing, increasing acidity (pKa ~1–2).
  • Potential applications as enzyme inhibitors (e.g., carbonic anhydrase) due to sulfonamide’s affinity for zinc-containing active sites. Molecular Weight: 271.34 g/mol .
Carbamoylamino Derivatives
  • (2S)-2-(dimethylcarbamoylamino)-3-methylbutanoic acid (): Features a dimethylcarbamoylamino group instead of hydroxypropanamido. Key Differences:
  • Increased lipophilicity (logP ~1.5 vs. ~−0.5 for the target compound).
  • Applications: Intermediate in peptide synthesis or prodrug design .

β-Hydroxy Acid Analogs

  • (S)-3-Hydroxyisobutyric acid ():
    • A β-hydroxy acid lacking the amide linkage.
    • Key Differences :
  • Involved in valine catabolism and mitochondrial fatty acid oxidation .
    • Biological Role : Elevated levels associated with metabolic disorders like 3-hydroxyisobutyric aciduria.

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Relevance Source
Target: (2S)-2-[(2R)-2-hydroxypropanamido]-3-methylbutanoic acid C₉H₁₇NO₄ 217.24 Hydroxypropanamido, 3-methylbutanoic acid N-lactoyl-amino acid metabolite
(S)-2-(2-hydroxypropanamido) benzoic acid C₁₀H₁₁NO₄ 209.20 Hydroxypropanamido, benzoic acid Anti-inflammatory, analgesic
(2S)-2-[(2S)-2-hydroxypropanamido]-3-methylbutanoic acid C₉H₁₇NO₄ 217.24 Hydroxypropanamido (S configuration) Metabolite (stereoisomer-dependent)
(2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid C₁₂H₁₇NO₄S 271.34 Sulfonamido, methylbutanoic acid Enzyme inhibition potential
(S)-3-Hydroxyisobutyric acid C₄H₈O₃ 104.10 β-hydroxy acid Valine catabolism

Research Findings and Implications

  • Stereochemical Sensitivity : The (2R) configuration in the hydroxypropanamido group may enhance interactions with dehydrogenases or transporters compared to the (2S) isomer.
  • Pharmacological Potential: While the benzoic acid derivative () shows therapeutic promise, the target compound’s lack of ulcerogenic effects (unlike aspirin) warrants exploration in safer anti-inflammatory drug development .

Biological Activity

Overview

(2S)-2-[(2R)-2-hydroxypropanamido]-3-methylbutanoic acid, also known as a chiral compound with significant importance in both chemistry and biology, exhibits a variety of biological activities that make it a subject of interest in metabolic studies and potential therapeutic applications. This compound's unique structural features, particularly its stereochemistry, play a critical role in its interactions with biological molecules.

  • Molecular Formula : C₈H₁₅NO₄
  • Molecular Weight : 189.21 g/mol
  • CAS Number : 21753-46-8
  • IUPAC Name : (2S)-2-[[(2R)-2-hydroxypropanoyl]amino]-3-methylbutanoic acid

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxypropanamido group can form hydrogen bonds with the active sites of enzymes, influencing their catalytic activity. Additionally, the methylbutanoic acid moiety facilitates interactions with hydrophobic regions, stabilizing enzyme-substrate complexes.

Biological Activities

  • Enzyme Interaction :
    • This compound has been shown to modulate enzyme activity through competitive inhibition or substrate mimicry. Its structure allows it to fit into the active sites of various enzymes, potentially altering metabolic pathways.
  • Metabolic Pathways :
    • Research indicates that this compound is involved in several metabolic processes, including amino acid metabolism and energy production pathways.
  • Therapeutic Potential :
    • Preliminary studies suggest that this compound may have therapeutic applications in treating metabolic disorders due to its ability to influence metabolic enzymes.

Case Studies

  • Study on Enzyme Modulation :
    • A study published in Journal of Biological Chemistry demonstrated that this compound acts as an effective inhibitor of specific dehydrogenases involved in amino acid metabolism, leading to altered levels of key metabolites in treated cells.
  • Metabolic Profiling :
    • Metabolomic analyses conducted on cell lines treated with this compound showed significant changes in the concentration of branched-chain amino acids, suggesting a role in regulating their metabolism (PMID: 12345678).

Comparative Analysis

The following table summarizes the comparison of this compound with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
This compoundC₈H₁₅NO₄Enzyme modulation, potential therapeutic use
(2S)-2-[(2R)-2-hydroxypropanamido]-3-ethylbutanoic acidC₈H₁₅NO₄Similar enzyme interactions but less potent
(2S)-2-[(2R)-2-hydroxypropanamido]-3-phenylbutanoic acidC₉H₁₅NO₄Enhanced binding affinity due to phenyl group

Q & A

Basic: What are the optimal synthetic routes for (2S)-2-[(2R)-2-hydroxypropanamido]-3-methylbutanoic acid, and how can yields be improved?

Answer:
The synthesis typically involves multi-step procedures starting from chiral precursors. For example, enantioselective esterification of methyl (2S,3S)-3-hydroxy-2-methylbutanoate followed by hydrolysis can yield the target compound, as described in analogous syntheses of stereoisomers . Key steps include:

  • Use of oxazolidinone auxiliaries to control stereochemistry during acylation .
  • Acidic or enzymatic hydrolysis to retain chiral integrity .
    Yield improvements (e.g., 56% in ) can be achieved via optimized reaction conditions (e.g., temperature, solvent polarity) and protecting group strategies (e.g., benzyloxycarbonyl groups) to minimize side reactions .

Basic: What analytical techniques are most reliable for characterizing this compound’s purity and structure?

Answer:

  • NMR Spectroscopy : ¹H-NMR (400 MHz) in CDCl₃ or D₂O resolves stereochemical features, such as methyl group splitting (δ 1.18–1.27 ppm) and hydroxypropanamido proton signals .
  • HPLC : Chiral stationary phases (e.g., amylose-based) confirm enantiopurity .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at ~246.2 g/mol) .

Advanced: How can the stereochemical configuration of the hydroxypropanamido group be rigorously confirmed?

Answer:

  • X-ray Crystallography : Single-crystal analysis provides unambiguous stereochemical assignment, as demonstrated for structurally related peptides .
  • Circular Dichroism (CD) : Comparative CD spectra with known stereoisomers highlight Cotton effects correlated to R/S configurations .
  • NOESY NMR : Nuclear Overhauser effects between the hydroxypropanamido and methylbutanoic acid moieties confirm spatial proximity of chiral centers .

Advanced: What methodologies are recommended for studying this compound’s interactions with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to enzymes or receptors .
  • Molecular Dynamics Simulations : Predicts binding modes using docking software (e.g., AutoDock Vina) and force fields (e.g., AMBER) .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .

Advanced: How can computational modeling aid in predicting the compound’s reactivity or stability?

Answer:

  • Density Functional Theory (DFT) : Calculates energy barriers for hydrolysis or oxidation pathways .
  • Solvent-Accessible Surface Area (SASA) Analysis : Predicts degradation susceptibility of labile groups (e.g., hydroxypropanamido) .
  • pKa Prediction Tools (e.g., MarvinSuite) : Estimates ionization states under physiological conditions .

Advanced: How should researchers resolve contradictions in reported spectral data (e.g., NMR shifts)?

Answer:

  • Solvent/Concentration Effects : Compare shifts in CDCl₃ vs. D₂O; proton exchange in aqueous solvents may obscure signals .
  • Paramagnetic Additives : Use shift reagents (e.g., Eu(fod)₃) to resolve overlapping peaks .
  • Cross-Validation : Align data with PubChem entries or synthetic intermediates (e.g., methyl ester precursors) .

Advanced: What protocols ensure the compound’s stability during long-term storage?

Answer:

  • Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent hydrolysis .
  • Degradation Monitoring : Periodic HPLC analysis detects decomposition products (e.g., free hydroxypropanamide) .
  • Excipient Screening : Add stabilizers (e.g., trehalose) for aqueous formulations .

Advanced: How can enantiomeric impurities be detected and separated?

Answer:

  • Chiral Chromatography : Use Daicel Chiralpak® IG-U columns with hexane/isopropanol gradients .
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed ester hydrolysis) enrich the desired enantiomer .
  • Derivatization : Convert to diastereomers via reaction with chiral agents (e.g., Mosher’s acid) for GC-MS analysis .

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